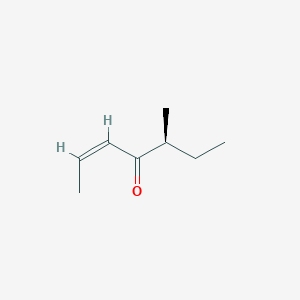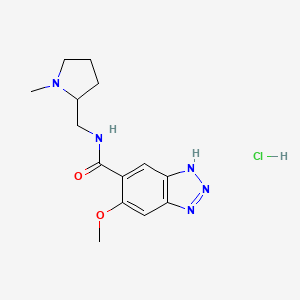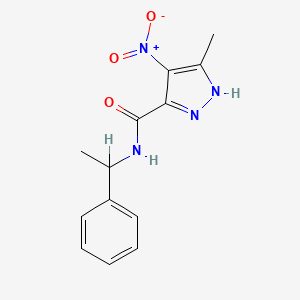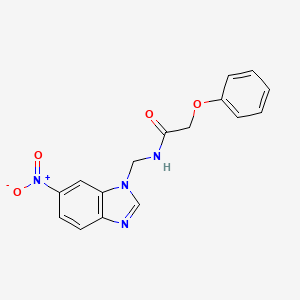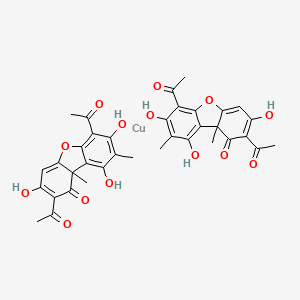
Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper: is a complex organic compound that features a copper ion coordinated with two ligands of 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper typically involves the reaction of copper salts with 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while reduction reactions may produce lower oxidation states. Substitution reactions result in new copper complexes with different ligands.
Scientific Research Applications
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known biological activity of copper complexes.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The ligands coordinated to the copper ion can also influence its reactivity and interaction with other molecules. The specific pathways involved depend on the context in which the compound is used, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione: This compound is structurally similar but lacks the copper ion.
Copper(II) acetylacetonate: Another copper complex with different ligands, used in similar applications.
Copper(II) sulfate: A common copper compound with different chemical properties and applications.
Uniqueness
The uniqueness of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper lies in its specific ligand structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over copper’s reactivity and coordination environment .
Properties
CAS No. |
94246-73-8 |
|---|---|
Molecular Formula |
C36H32CuO14 |
Molecular Weight |
752.2 g/mol |
IUPAC Name |
copper;2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/2C18H16O7.Cu/c2*1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h2*5,21-23H,1-4H3; |
InChI Key |
BTVYZMGEOXXCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


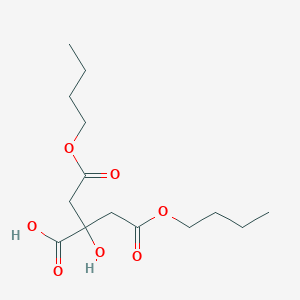

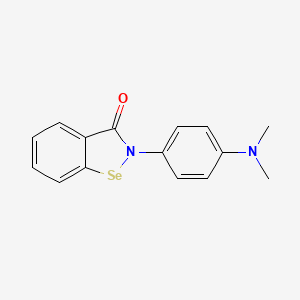

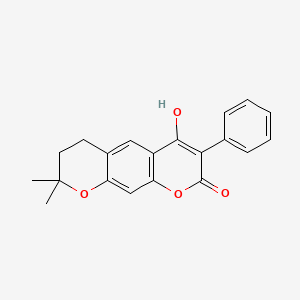
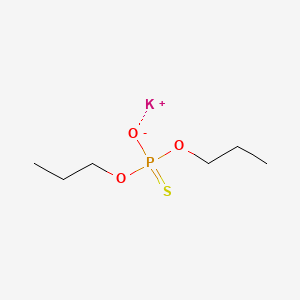
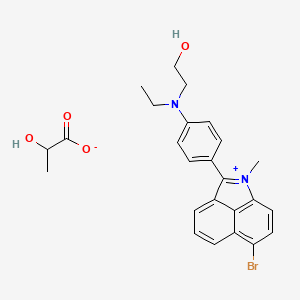
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)

